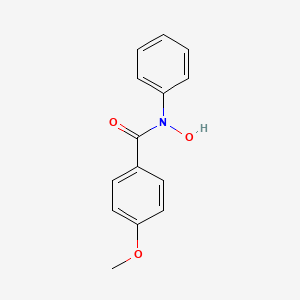

N-hydroxy-4-methoxy-N-phenylbenzamide

説明

N-Hydroxy-4-methoxy-N-phenylbenzamide (C₁₄H₁₃NO₃) is a hydroxamic acid derivative characterized by a benzamide backbone with a methoxy group at the para position of the benzene ring and an N-hydroxy-N-phenyl substitution (SMILES: COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O) . It is utilized in biochemical research, particularly in studies involving tumor suppression and apoptosis, though its specific mechanistic targets (e.g., histone deacetylases or other enzymes) remain under investigation . Key structural features include:

- Hydroxamic acid group (-N-OH): Imparts metal-chelating properties, common in enzyme inhibitors.

- Methoxy substituent: Enhances solubility and influences electronic effects.

- N-phenyl group: Modulates steric and electronic interactions with biological targets.

特性

IUPAC Name |

2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJGAKCAAJOICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929505 | |

| Record name | N,N-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17350-74-2, 13664-49-8 | |

| Record name | NSC45512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-methoxy-N-phenylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and aniline.

Formation of Benzamide: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with aniline to form 4-methoxy-N-phenylbenzamide.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

N-hydroxy-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The methoxy and hydroxy groups on the benzene ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic or nucleophilic reagents such as halogens, alkylating agents, or acylating agents are employed.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

N-hydroxy-4-methoxy-N-phenylbenzamide Applications

N-phenyl-benzamides have applications as sun filters or sunscreens for UV-A, UV-B, and UV-AB protection in medical and cosmetic compositions . The UV absorption powers of N-phenyl-benzamides range between 280 and 350 nm, with high absorption intensities .

Antiviral Research

N-phenylbenzamide derivatives are being explored for their antiviral properties . A series of novel N-phenylbenzamide derivatives were synthesized and assayed in vitro for anti-EV 71 activities . Compound 1e was active against the EV 71 strains tested at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8–12 ± 1.2 μM, and its cytotoxicity to Vero cells (TC50= 620 ± 0.0 μM) was far lower than that of pirodavir (TC50= 31 ± 2.2 μM) . Based on these results, compound 1e is a promising lead compound for the development of anti-EV 71 drugs .

Antitrypanosomal Agents

N-hydroxy bisimidazolines represent a new class of promising antitrypanosomal agents . The in vitro antiprotozoal activities of the compounds as well as their in vivo antitrypanosomal effects in mouse models of stage 1 and CNS-stage HAT were studied .

Antitumor Activity

Recent studies have highlighted the antitumor properties of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in tumor cells while sparing normal cells, potentially through the modulation of signaling pathways related to cell survival and death.

作用機序

The mechanism of action of N-hydroxy-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Substituent Effects

Key Observations:

- Hydroxamic acid derivatives (e.g., HPAPB) exhibit HDAC inhibitory activity, while non-hydroxamic analogs (e.g., 4-methoxy-N-(3-methylphenyl)benzamide) lack this property .

- Electron-withdrawing groups (-Cl in ) enhance fluorescence properties, whereas electron-donating groups (-OCH₃ in ) improve solubility.

HDAC Inhibitors:

- HPAPB demonstrates comparable tumor suppression to SAHA (vorinostat) but with lower toxicity (LD₅₀: 1.29 g/kg vs. 0.77 g/kg in mice) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

生物活性

N-hydroxy-4-methoxy-N-phenylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic areas. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt normal cellular functions, leading to effects such as:

- Suppression of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, making it a candidate for cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structural modifications that enhance biological activity is crucial for optimizing this compound derivatives. Research indicates that variations in the substituents on the benzene ring significantly affect the compound's potency and selectivity against different biological targets.

Table 1: Structure-Activity Relationships of this compound Derivatives

| Compound | Substituent | IC50 (µM) | Target |

|---|---|---|---|

| 1 | H | 15 | Cancer Cells |

| 2 | CH3 | 10 | HBV |

| 3 | Cl | 5 | HIV |

| 4 | OCH3 | 12 | Trypanosomiasis |

Antiviral Activity

This compound and its derivatives have demonstrated antiviral properties, particularly against Hepatitis B Virus (HBV) and Enterovirus 71 (EV71). In vitro studies have shown that certain derivatives can significantly reduce viral replication.

- Hepatitis B Virus (HBV) :

- Enterovirus 71 (EV71) :

Antiprotozoal Activity

Research has highlighted the potential of this compound derivatives in treating protozoal infections such as African trypanosomiasis. The compounds demonstrated significant efficacy in preclinical models, indicating their ability to disrupt kinetoplast DNA function in parasites .

Case Studies

- Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis. The findings suggest potential therapeutic applications in oncology.

- Antiviral Screening : In a screening for antiviral agents against HBV, several benzamide derivatives were synthesized and tested, leading to the identification of candidates with improved activity profiles compared to existing treatments .

- Protozoal Infections : In vivo studies demonstrated that specific derivatives could cure acute mouse models of African trypanosomiasis, showcasing their potential as new treatments for neglected tropical diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-hydroxy-4-methoxy-N-phenylbenzamide, and how do coupling reagents influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via coupling reactions between carboxylic acid derivatives and hydroxylamine precursors. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are widely used to activate carboxylic acids for amide bond formation . Optimization of reaction conditions (e.g., solvent polarity, temperature) and reagent stoichiometry is critical to minimize side reactions like hydrolysis. Safety protocols for handling mutagenic intermediates (e.g., O-benzyl hydroxylamine) must also be prioritized .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl, methoxy, amide C=O stretches).

- 1H-NMR : Confirms substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons).

- Elemental analysis : Validates purity and empirical formula .

Advanced structural confirmation may require single-crystal X-ray diffraction (see advanced questions).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Conduct hazard assessments for intermediates (e.g., mutagenicity screening via Ames II testing) .

- Use fume hoods, gloves, and eye protection to mitigate exposure risks.

- Store the compound at low temperatures to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) with high precision. For example, hydrogen bonding between the amide group and adjacent methoxy substituents may stabilize specific conformations . Discrepancies in literature data often arise from differences in crystallization solvents or temperature .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound, and how can these be optimized for bioimaging applications?

- Methodological Answer : Spectrofluorometric studies (λex = 340 nm, λem = 380 nm) show maximal fluorescence intensity at pH 5 and 25°C , likely due to protonation/deprotonation equilibria affecting electronic transitions. Polar aprotic solvents (e.g., acetonitrile) enhance quantum yield by reducing non-radiative decay. Binding constant (Kb) calculations using Benesi-Hildebrand plots can quantify interactions with biological targets .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use software like AutoDock to model interactions with enzymes (e.g., MMP-9/MMP-13) based on pharmacophore features (e.g., trifluoromethyl groups for lipophilicity) .

- Molecular dynamics (MD) simulations : Analyze conformational stability in aqueous or lipid bilayer environments.

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) on antibacterial or antioxidant activity .

Q. How can conflicting data on mutagenicity risks be addressed during preclinical evaluation?

- Methodological Answer :

- Perform Ames II tests to assess frameshift or base-pair substitution mutations.

- Compare mutagenicity thresholds to known benchmarks (e.g., benzyl chloride) .

- Use structure-activity relationship (SAR) analyses to identify toxicophores (e.g., N-acyloxy groups) for structural modification .

Methodological Tables

Table 1 : Key Fluorescence Parameters for this compound

| Parameter | Value | Conditions |

|---|---|---|

| λex | 340 nm | pH 5, 25°C |

| λem | 380 nm | Acetonitrile solvent |

| LOD | 0.2691 mg/L | Linear range: 0.5–50 μM |

| LOQ | 0.898 mg/L | RSD < 2% |

Table 2 : Crystallographic Software for Structural Analysis

| Software | Application | Key Features |

|---|---|---|

| SHELXL | Refinement | High-resolution data, twin refinement |

| ORTEP-3 | Visualization | GUI for thermal ellipsoids |

| WinGX | Data processing | Integration with CIF files |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。